2-methyl-N-{[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl}propanamide
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Overview
Description
2-methyl-N-{[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl}propanamide is a complex organic compound that features a piperidine ring, a phenyl group, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-{[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl}propanamide typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 4-methylpiperidine with a phenyl isocyanate derivative under controlled conditions to form the intermediate compound. This intermediate is then reacted with a thioamide derivative to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-{[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl}propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
2-methyl-N-{[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl}propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-methyl-N-{[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl}propanamide involves its interaction with specific molecular targets. The piperidine ring and phenyl group allow it to bind to certain enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4-methylpiperidine derivatives: These compounds share the piperidine ring structure and exhibit similar chemical properties.
Phenylcarbamothioyl derivatives: Compounds with a phenylcarbamothioyl group have comparable reactivity and applications.
Uniqueness
2-methyl-N-{[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H25N3OS |
---|---|
Molecular Weight |
319.5 g/mol |
IUPAC Name |
2-methyl-N-[[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl]propanamide |
InChI |
InChI=1S/C17H25N3OS/c1-12(2)16(21)19-17(22)18-14-4-6-15(7-5-14)20-10-8-13(3)9-11-20/h4-7,12-13H,8-11H2,1-3H3,(H2,18,19,21,22) |
InChI Key |
QCMNQVGMIZDYHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C(C)C |
Origin of Product |
United States |
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